2-(Aminomethyl)-2-fluorohex-5-en-1-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Aminomethyl)-2-fluorohex-5-en-1-amine dihydrochloride is a useful research compound. Its molecular formula is C7H17Cl2FN2 and its molecular weight is 219.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Optical Resolution and Epimerization
Research by Kawachi et al. (1999) delves into the optical resolution and epimerization of fluorosilane compounds, which is relevant due to the optically active amino group involved. Although not directly mentioning 2-(Aminomethyl)-2-fluorohex-5-en-1-amine dihydrochloride, this study illustrates the broader context of manipulating fluorinated compounds for optical resolution, which could potentially apply to similar fluorinated amines (Kawachi, Maeda, Mitsudo, & Tamao, 1999).
Antibacterial Agents
Egawa et al. (1984) explored pyridonecarboxylic acids as antibacterial agents, focusing on the synthesis and antibacterial activity of compounds with an amino- and/or hydroxy-substituted cyclic amino group. This research underlines the potential of fluorinated amino compounds in developing new antibacterial agents, highlighting the relevance of studying such chemical structures for medicinal applications (Egawa, Miyamoto, Minamida, Nishimura, Okada, Uno, & Matsumoto, 1984).
Fluorogenic Assays and Labeling
Jeon et al. (2020) presented research on amine-reactive activated esters of meso-CarboxyBODIPY for fluorogenic assays and labeling of amines, amino acids, and proteins. This demonstrates the application of fluorinated amino compounds in enhancing fluorescence-based detection and labeling techniques, crucial for biochemical research and diagnostics (Jeon, Kim, Jin, Lee, Bae, Bouffard, & Kim, 2020).
Synthesis and Biological Activity
Karthikeyan et al. (2006) investigated the synthesis and biological activity of Schiff and Mannich bases bearing 2,4-dichloro-5-fluorophenyl moiety, including the preparation of compounds from aminomethylation reactions. This research is relevant for understanding the synthetic versatility and potential biological applications of fluorinated amines (Karthikeyan, Prasad, Poojary, Bhat, Holla, & Kumari, 2006).
Fluorogenic Reagent for Amines
Beale et al. (1989) developed 3-benzoyl-2-quinolinecarboxaldehyde as a novel fluorogenic reagent for high-sensitivity chromatographic analysis of primary amines. This showcases the potential for fluorinated amines to serve as substrates in developing advanced analytical methods with enhanced sensitivity and specificity (Beale, Hsieh, Savage, Wiesler, & Novotny, 1989).
Properties
IUPAC Name |
2-but-3-enyl-2-fluoropropane-1,3-diamine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15FN2.2ClH/c1-2-3-4-7(8,5-9)6-10;;/h2H,1,3-6,9-10H2;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARGVQDNLWZBNFC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(CN)(CN)F.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17Cl2FN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.